![molecular formula C14H9BrO3 B2572535 5-[(E)-3-(4-bromophenyl)prop-2-enoyl]furan-2-carbaldehyde CAS No. 297139-24-3](/img/structure/B2572535.png)
5-[(E)-3-(4-bromophenyl)prop-2-enoyl]furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(E)-3-(4-bromophenyl)prop-2-enoyl]furan-2-carbaldehyde is a chemical compound known for its unique properties and applications in various scientific fields. It is used in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
The synthesis of 5-[(E)-3-(4-bromophenyl)prop-2-enoyl]furan-2-carbaldehyde typically involves the reaction of 4-bromobenzaldehyde with furan-2-carbaldehyde under specific conditions. The reaction conditions and reagents used can vary, but common methods include the use of catalysts and solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-[(E)-3-(4-bromophenyl)prop-2-enoyl]furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like Grignard reagents.
Scientific Research Applications
5-[(E)-3-(4-bromophenyl)prop-2-enoyl]furan-2-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5-[(E)-3-(4-bromophenyl)prop-2-enoyl]furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
5-[(E)-3-(4-bromophenyl)prop-2-enoyl]furan-2-carbaldehyde can be compared with other similar compounds, such as:
4-bromobenzaldehyde: A precursor in the synthesis of the compound.
Furan-2-carbaldehyde: Another precursor used in the synthesis.
Other substituted furan derivatives: Compounds with similar structures but different substituents. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-[(E)-3-(4-bromophenyl)prop-2-enoyl]furan-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrO3/c15-11-4-1-10(2-5-11)3-7-13(17)14-8-6-12(9-16)18-14/h1-9H/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJYWBCGJFEAMB-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(O2)C=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(O2)C=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2572452.png)
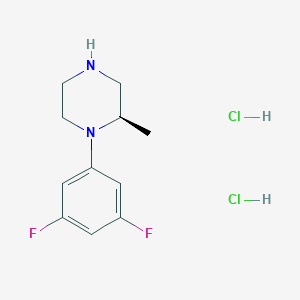
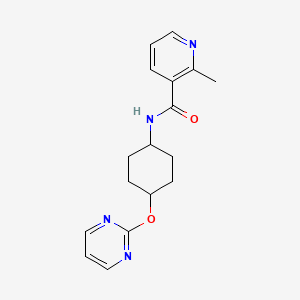
![5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione hydrochloride](/img/structure/B2572457.png)
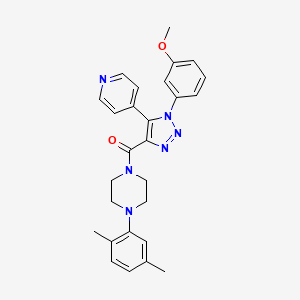
![2-(2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)-5-phenylthiophene-3-carboxamide](/img/structure/B2572460.png)
![(2E)-N-[4-(diethylamino)phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2572461.png)
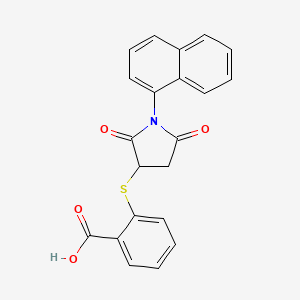
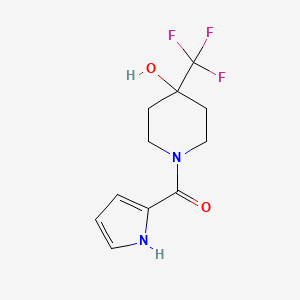
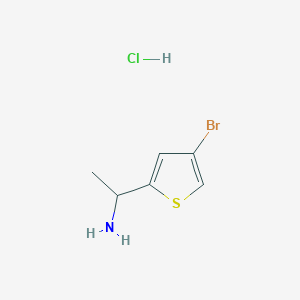
![3-chloro-2-{[1-(1H-pyrazol-5-yl)ethyl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2572471.png)
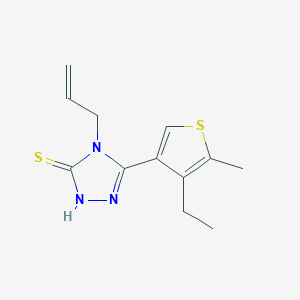
![1-[4-(quinolin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2572474.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2572475.png)
